Cas no 313959-83-0 (N-(4-methoxyphenyl)phenazine-1-carboxamide)

N-(4-methoxyphenyl)phenazine-1-carboxamide is a phenazine-based carboxamide derivative with potential applications in organic synthesis and material science. Its structure features a phenazine core functionalized with a carboxamide group linked to a 4-methoxyphenyl moiety, offering unique electronic and steric properties. This compound may serve as a versatile intermediate in the development of dyes, fluorescent probes, or redox-active materials due to its conjugated aromatic system and electron-donating methoxy group. Its stability and solubility profile make it suitable for further functionalization or incorporation into complex molecular architectures. Researchers may explore its utility in photophysical studies or as a building block for advanced organic frameworks.
N-(4-methoxyphenyl)phenazine-1-carboxamide structure
313959-83-0 structure
Product name:N-(4-methoxyphenyl)phenazine-1-carboxamide
CAS No:313959-83-0
MF:C20H15N3O2
MW:329.352004289627
CID:6318702
PubChem ID:3538434

N-(4-methoxyphenyl)phenazine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-methoxyphenyl)phenazine-1-carboxamide
    • AKOS001603322
    • PCN-26
    • F0900-4805
    • SR-01000908173-1
    • SR-01000908173
    • CCG-274361
    • 313959-83-0
    • Inchi: 1S/C20H15N3O2/c1-25-14-11-9-13(10-12-14)21-20(24)15-5-4-8-18-19(15)23-17-7-3-2-6-16(17)22-18/h2-12H,1H3,(H,21,24)
    • InChI Key: GBSJVYULTMGCJP-UHFFFAOYSA-N
    • SMILES: O=C(C1=CC=CC2C1=NC1C=CC=CC=1N=2)NC1C=CC(=CC=1)OC

Computed Properties

  • Exact Mass: 329.116426730g/mol
  • Monoisotopic Mass: 329.116426730g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 464
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 64.1Ų

N-(4-methoxyphenyl)phenazine-1-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0900-4805-2mg
N-(4-methoxyphenyl)phenazine-1-carboxamide
313959-83-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0900-4805-3mg
N-(4-methoxyphenyl)phenazine-1-carboxamide
313959-83-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0900-4805-5mg
N-(4-methoxyphenyl)phenazine-1-carboxamide
313959-83-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0900-4805-10mg
N-(4-methoxyphenyl)phenazine-1-carboxamide
313959-83-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0900-4805-20mg
N-(4-methoxyphenyl)phenazine-1-carboxamide
313959-83-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0900-4805-2μmol
N-(4-methoxyphenyl)phenazine-1-carboxamide
313959-83-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0900-4805-25mg
N-(4-methoxyphenyl)phenazine-1-carboxamide
313959-83-0 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0900-4805-1mg
N-(4-methoxyphenyl)phenazine-1-carboxamide
313959-83-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0900-4805-30mg
N-(4-methoxyphenyl)phenazine-1-carboxamide
313959-83-0 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0900-4805-15mg
N-(4-methoxyphenyl)phenazine-1-carboxamide
313959-83-0 90%+
15mg
$89.0 2023-05-17

N-(4-methoxyphenyl)phenazine-1-carboxamide Related Literature

Additional information on N-(4-methoxyphenyl)phenazine-1-carboxamide

Comprehensive Overview of N-(4-methoxyphenyl)phenazine-1-carboxamide (CAS No. 313959-83-0): Properties, Applications, and Research Insights

N-(4-methoxyphenyl)phenazine-1-carboxamide (CAS No. 313959-83-0) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various scientific fields. This phenazine derivative features a carboxamide group linked to a 4-methoxyphenyl moiety, which contributes to its distinct physicochemical properties. Researchers have shown growing interest in this compound for its possible roles in material science, pharmaceutical research, and organic electronics.

The molecular structure of N-(4-methoxyphenyl)phenazine-1-carboxamide combines the planar, conjugated system of phenazine with the electron-donating characteristics of the methoxy group. This combination results in interesting electronic properties that make it potentially valuable for optoelectronic applications. Current studies suggest that derivatives like this could be useful in developing organic semiconductors or fluorescent markers, aligning with the growing demand for sustainable materials in the electronics industry.

In pharmaceutical contexts, the phenazine core of this compound has drawn attention due to its structural similarity to biologically active molecules. While N-(4-methoxyphenyl)phenazine-1-carboxamide itself is primarily used in research settings, its framework offers possibilities for drug discovery programs targeting various therapeutic areas. The compound's solubility characteristics and stability profile make it particularly interesting for formulation studies in medicinal chemistry.

Synthetic approaches to N-(4-methoxyphenyl)phenazine-1-carboxamide typically involve multi-step organic reactions, with careful control of reaction conditions to ensure high purity. The carboxamide formation step is particularly crucial, often requiring specialized catalysts or reagents. Recent advancements in green chemistry have prompted researchers to explore more sustainable synthesis routes for such compounds, addressing environmental concerns in chemical production.

Analytical characterization of this compound employs various techniques including HPLC, mass spectrometry, and NMR spectroscopy. The methoxy proton signals in NMR spectra serve as distinctive markers for compound identification. These analytical methods are essential for quality control in research applications where precise compound characterization is required.

The thermal properties of N-(4-methoxyphenyl)phenazine-1-carboxamide have been studied using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). These studies reveal its stability under various temperature conditions, information critical for potential applications in high-performance materials. The compound's melting point and decomposition temperature are particularly relevant for processing considerations in material science applications.

In the context of current research trends, N-(4-methoxyphenyl)phenazine-1-carboxamide represents part of the growing interest in nitrogen-containing heterocycles for advanced applications. Its structural features make it a candidate for investigation in molecular electronics and supramolecular chemistry studies. The compound's ability to participate in π-π stacking interactions and form hydrogen bonds through its carboxamide group offers intriguing possibilities for designing functional materials.

Safety considerations for handling N-(4-methoxyphenyl)phenazine-1-carboxamide follow standard laboratory protocols for organic compounds. While not classified as hazardous, proper personal protective equipment (PPE) including gloves and safety glasses is recommended when working with this material. Storage typically requires protection from light and moisture to maintain compound integrity over time.

The commercial availability of N-(4-methoxyphenyl)phenazine-1-carboxamide (CAS No. 313959-83-0) is primarily through specialty chemical suppliers catering to research institutions. Pricing and packaging options vary depending on quantity and purity requirements, with most suppliers offering custom synthesis services for modified derivatives. The compound's structure-activity relationships continue to be an area of active investigation in academic and industrial research settings.

Future research directions for this compound may explore its potential in energy storage systems or as a building block for functional polymers. The growing emphasis on sustainable chemistry and bio-based materials may drive innovation in how such compounds are synthesized and applied. As analytical techniques advance, deeper understanding of this molecule's electronic structure and intermolecular interactions will likely emerge.

In summary, N-(4-methoxyphenyl)phenazine-1-carboxamide represents an interesting case study in the development of functional organic molecules. Its combination of a rigid aromatic system with polar functional groups creates opportunities for diverse applications while presenting challenges in synthesis and characterization. As research continues, this compound may find new roles in addressing contemporary scientific and technological challenges across multiple disciplines.

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